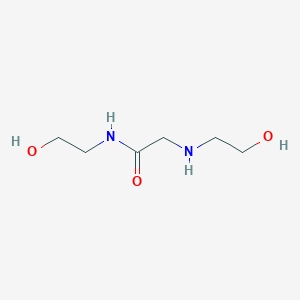![molecular formula C15H17NO B13468110 6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)
6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a complex organic compound characterized by its spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism by which 6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but differs in its functional groups.
6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile: Another related compound with a phenyl group instead of the dimethylphenyl group.
Uniqueness
6-(3,5-Dimethylphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is unique due to its specific substitution pattern and the presence of the oxaspirocyclic moiety
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C15H17NO/c1-11-3-12(2)5-13(4-11)15(8-16)6-14(7-15)9-17-10-14/h3-5H,6-7,9-10H2,1-2H3 |
Clave InChI |
DYCYVYJPMUOUGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2(CC3(C2)COC3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



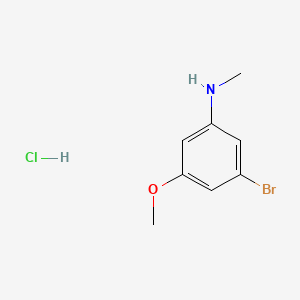
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)


![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
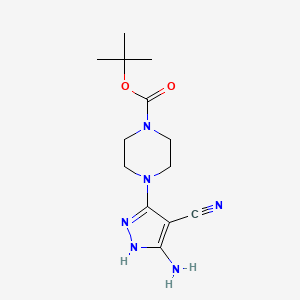
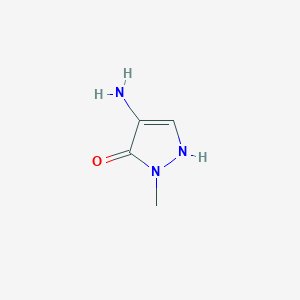


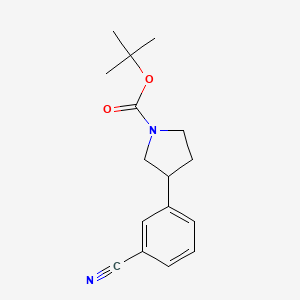
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
